molecular formula C14H20O4 B1650088 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol CAS No. 1112459-85-4

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol

Cat. No. B1650088
CAS RN: 1112459-85-4
M. Wt: 252.31
InChI Key: NPHLPSBRDZPIEZ-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is a chemical compound . Unfortunately, there is not much information available about this compound in the public domain .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is not publicly available .


Chemical Reactions Analysis

The chemical reactions that 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol undergoes are not publicly available. Chemical reactions involve the breaking and forming of bonds between atoms to produce new substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, molecular weight, etc. Unfortunately, the specific physical and chemical properties of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol are not publicly available .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to produce its effects. Unfortunately, the mechanism of action of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is not publicly available .

Safety and Hazards

The safety and hazards associated with a compound relate to the potential risks it poses to health and the environment. Unfortunately, the specific safety and hazards of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol are not publicly available .

Future Directions

The future directions for research on 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol are not publicly available. Future directions could include further studies to understand its properties, potential uses, and safety implications .

Relevant Papers Unfortunately, there are no publicly available papers specifically related to 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol .

properties

IUPAC Name

4-[4-(dimethoxymethyl)phenyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13(17-2)11-3-5-12(6-4-11)14(15)7-9-18-10-8-14/h3-6,13,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLPSBRDZPIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678506
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol

CAS RN

1112459-85-4
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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